3-[(2-Aminoethyl)sulfanyl]-2-methylpropanoic acid hydrochloride
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Overview
Description
3-[(2-Aminoethyl)sulfanyl]-2-methylpropanoic acid hydrochloride is a chemical compound with the molecular formula C6H14ClNO2S and a molecular weight of 199.69 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Aminoethyl)sulfanyl]-2-methylpropanoic acid hydrochloride typically involves the reaction of 2-methylpropanoic acid with 2-aminoethanethiol under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification and crystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Aminoethyl)sulfanyl]-2-methylpropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur at the amino or sulfanyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[(2-Aminoethyl)sulfanyl]-2-methylpropanoic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(2-Aminoethyl)sulfanyl]-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes . Detailed studies are required to fully elucidate its mechanism of action and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-Aminoethanethiol
- 2-Methylpropanoic acid
- Sulfanyl derivatives
Uniqueness
What sets 3-[(2-Aminoethyl)sulfanyl]-2-methylpropanoic acid hydrochloride apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
3-(2-aminoethylsulfanyl)-2-methylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-5(6(8)9)4-10-3-2-7;/h5H,2-4,7H2,1H3,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAVOHKIKMAXPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSCCN)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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